2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
Description
2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a thiophen-2-yl group at position 4 and a piperazine moiety modified with an ethylsulfonyl group at position 2.
Properties
IUPAC Name |
2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S3/c1-2-22(18,19)17-7-5-16(6-8-17)10-14-15-12(11-21-14)13-4-3-9-20-13/h3-4,9,11H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDXTKHQPNBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₂S₂
- Molecular Weight : 298.42 g/mol
Structural Features
The compound features:
- A thiazole ring , which is known for its diverse biological activities.
- A piperazine moiety , contributing to its pharmacological profile.
- An ethylsulfonyl group , which enhances solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound's activity against various bacterial strains has been evaluated, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 32 µg/mL |
These values indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. In DPPH and hydroxyl radical scavenging assays, it demonstrated significant inhibition, suggesting potential applications in combating oxidative stress-related diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in microbial metabolism or inflammatory pathways.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thiazole derivatives, including the compound . The results indicated that modifications to the thiazole ring significantly affect antimicrobial potency. The ethylsulfonyl group was identified as a critical feature enhancing activity against resistant strains .
Research on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of thiazole derivatives. The study employed multiple assays to evaluate their effectiveness in scavenging free radicals. The findings suggested that the presence of the thiophene and thiazole rings contributed synergistically to the antioxidant activity, providing a basis for developing therapeutic agents targeting oxidative stress .
Comparison with Similar Compounds
Core Heterocyclic Features
The thiazole-thiophene scaffold is shared with several analogs. For example:
- Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) contains a thiophene and piperazine but replaces the thiazole with a ketone-linked trifluoromethylphenyl group .
- Fig. 65 in describes a compound with a 4-fluorophenylpiperazine attached to a hydrazinyl-thiazole core, differing in the substitution pattern and linker groups .
Key Structural Differences :
Piperazine-Based Derivatives
Piperazine is a common motif in drug design. Comparisons include:
- Compounds C1–C7 (): Quinoline-piperazine derivatives with halogenated aryl groups (e.g., bromo, chloro, fluoro) at the piperazine’s carbonyl position. These lack the thiazole-thiophene core but share the piperazine’s role in modulating electronic properties .
- Compounds 6–9 (): Thiazole-acetamides with 4-hydroxypiperidin-1-yl substituents. These replace the ethylsulfonyl group with hydroxylated piperidine, reducing hydrophobicity .
Physicochemical Implications :
Thiazole Derivatives with Aryl Substituents
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
